1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a tricyclic core fused with an imidazole ring. Key structural features include:
- 4-Methoxyphenyl group: A methoxy-substituted aryl ring at position 3, contributing to lipophilicity and π-π interactions.
- Tricyclic scaffold: The imidazo[4,5-b]quinoxaline core enables planar geometry, facilitating intercalation or kinase inhibition .
Properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-19-12-14-20(15-13-19)33(29,30)28-16-27(17-8-10-18(31-2)11-9-17)23-24(28)26-22-7-5-4-6-21(22)25-23/h4-15H,3,16H2,1-2H3 |
InChI Key |
VBPSQTGXJOHTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired imidazoquinoxaline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazoquinoxalines.
Scientific Research Applications
1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of imidazo[4,5-b]quinoxaline derivatives:
Notes:
- The target compound (marked with *) shares high structural similarity with , differing in the sulfonyl group (ethoxy vs. methyl).
- The 4-chloro and trifluoromethyl substituents in increase molecular weight and lipophilicity (XLogP3 = 5.6), suggesting enhanced membrane permeability but reduced solubility.
Structure-Activity Relationship (SAR) Trends
Aryl Methoxy Groups: The 4-methoxyphenyl group in the target compound enhances π-stacking interactions, as seen in for triazoloquinoxalines.
Halogenation : Chlorine or trifluoromethyl groups () boost lipophilicity and metabolic stability but may elevate cytotoxicity.
Biological Activity
1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on available studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : 899739-57-2
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that imidazoquinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Cell Lines Tested : Commonly tested cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 6.7 | Cell cycle arrest |
| A549 | 4.9 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:
- Bacterial Strains Tested : Common strains include Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens.
Table 2: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazoquinoxaline derivatives, including the compound :
- Synthesis and Evaluation : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various imidazoquinoxaline derivatives and their evaluation for anticancer activity. The study found that modifications to the sulfonyl group significantly influenced bioactivity .
- Dual Activity Assessment : Another research article evaluated the dual activity (anticancer and antimicrobial) of sulfonamide derivatives related to quinoxalines. The findings suggested that compounds with specific substitutions exhibited enhanced efficacy against both cancer cells and bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
